

Technical Guide: Preclinical Profile of the Androgen Receptor Degradar ARV-110 (Bavdegalutamide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR Degradar-1

Cat. No.: B15621550

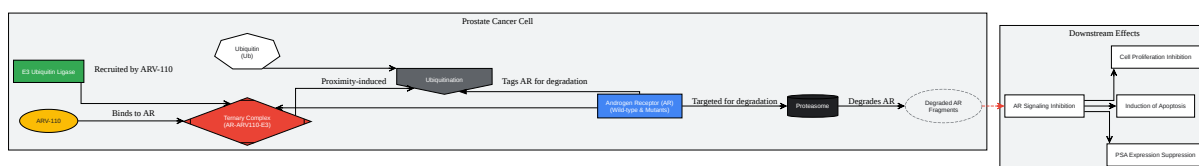
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Introduction: The term "**AR Degradar-1**" is a general descriptor for a class of molecules designed to degrade the androgen receptor (AR). This guide provides an in-depth overview of the preclinical data for a specific, well-characterized AR degrader, ARV-110 (bavdegalutamide). ARV-110 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that has undergone extensive preclinical evaluation and has advanced into clinical trials for the treatment of prostate cancer.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, summarizing key preclinical findings, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: PROTAC-Mediated AR Degradation

ARV-110 is a PROTAC designed to selectively target and induce the degradation of the androgen receptor. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[1] In the case of ARV-110, it effectively removes AR protein from cancer cells, thereby inhibiting AR signaling, a key driver of prostate cancer progression.^{[1][3]}

Signaling Pathway Diagram



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Caption: Mechanism of action of ARV-110 as a PROTAC AR degrader.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of ARV-110.

Table 1: In Vitro Activity of ARV-110

Parameter	Cell Line	Value	Reference
DC50 (50% Degradation Concentration)	LNCaP	~1 nM	[4]
VCaP	< 1 nM	[3][4]	
AR Degradation	VCaP (4 hours post-administration)	~90% degradation (10% AR remaining)	[4]
IC50 (PSA Synthesis Inhibition)	LNCaP (overexpressing wild-type AR)	10 nM	[4]
Apoptosis Induction	LNCaP	50-100x more potent than enzalutamide	[4]

Table 2: In Vivo Efficacy of ARV-110 in Xenograft Models

Animal Model	Treatment	AR Protein Reduction	Tumor Growth Inhibition (TGI)	Reference
VCaP Xenograft (Mouse)	0.3 mg/kg PO QD (3 days)	70%	69%	[4]
1 mg/kg PO QD (3 days)	87%	101%	[4]	[3]
3 mg/kg PO QD (3 days)	90%	109%	[4]	
VCaP Xenograft (Mouse, long-term, castrate, enzalutamide-resistant)	Not specified	>90% (at 1 mg/kg PO QD)	Significant inhibition	
Non-castrated Mice	1 mg/kg PO	Not specified	60%	[4]
3 mg/kg PO	Not specified	67%	[4]	[4]
10 mg/kg PO	Not specified	70%	[4]	

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of ARV-110 are outlined below.

In Vitro AR Degradation Assay

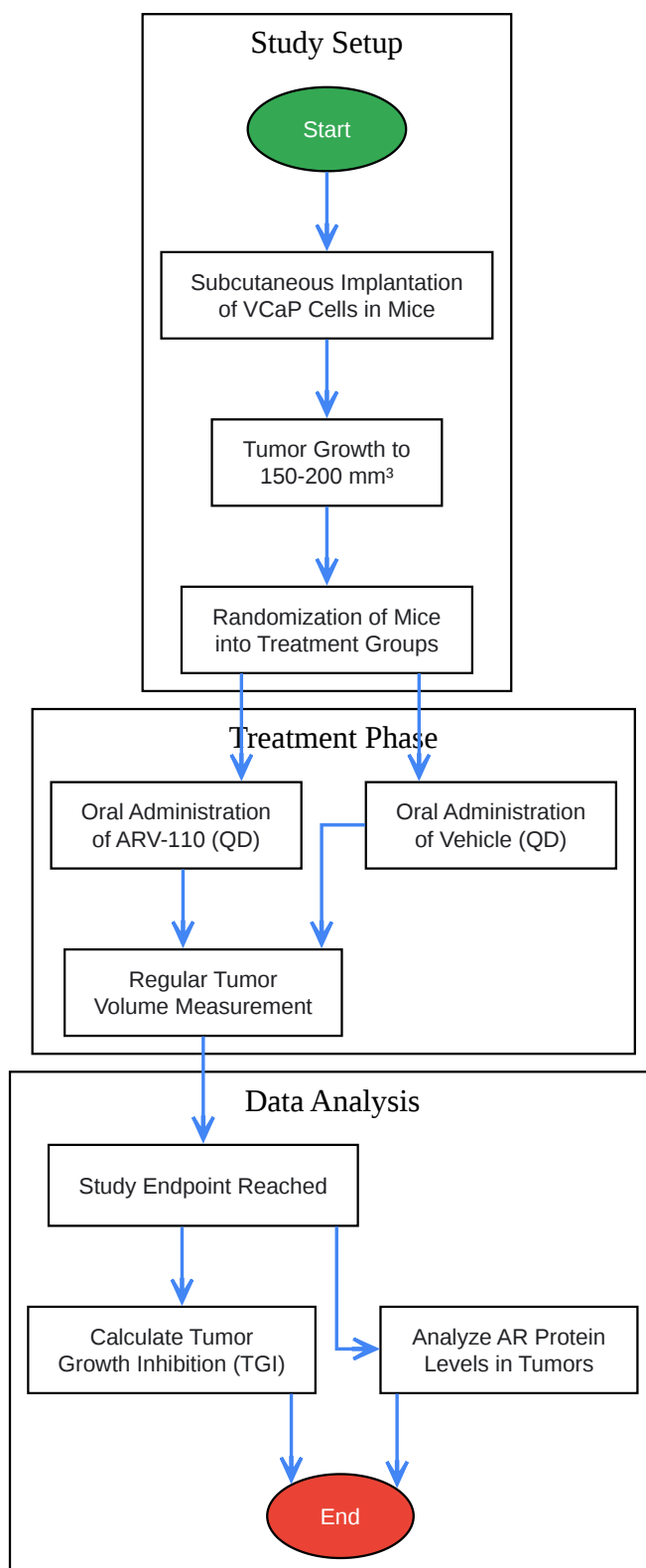
- Cell Lines: Prostate cancer cell lines such as LNCaP and VCaP were utilized.[4]
- Treatment: Cells were treated with varying concentrations of ARV-110 for specified durations (e.g., 4 hours).[4]
- Lysis and Protein Quantification: Post-treatment, cells were lysed, and total protein concentration was determined using a standard assay (e.g., BCA assay).

- **Western Blot Analysis:** Equal amounts of protein lysates were separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the androgen receptor and a loading control (e.g., β -actin).
- **Detection and Quantification:** Membranes were incubated with corresponding secondary antibodies and visualized using a chemiluminescence detection system. Band intensities were quantified using densitometry software to determine the percentage of AR protein degradation relative to vehicle-treated controls.

Xenograft Tumor Growth Inhibition Studies

- **Animal Models:** Immunocompromised mice (e.g., SCID mice) were used.
- **Tumor Implantation:** VCaP prostate cancer cells were subcutaneously implanted into the flanks of the mice.
- **Tumor Growth and Randomization:** Tumors were allowed to grow to a specified size (e.g., 150-200 mm³), after which the animals were randomized into treatment and control groups.
- **Drug Administration:** ARV-110 was administered orally (PO) once daily (QD) at various doses.^{[3][4]} The vehicle control was administered to the control group.
- **Tumor Measurement:** Tumor volume was measured regularly (e.g., twice weekly) using calipers.
- **Efficacy Endpoints:** The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. AR protein levels in tumor tissues were also assessed at the end of the study.

Experimental Workflow Diagram



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Caption: Workflow for in vivo xenograft studies of ARV-110.

Selectivity and Resistance Profile

- **Selectivity:** Preclinical studies have demonstrated the selectivity of ARV-110 for the androgen receptor. In a panel of 4,000 proteins in VCaP cells, ARV-110 at 10 nM only degraded AR.[4] Furthermore, in MCF-7 breast cancer cells, ARV-110 selectively degraded AR but not the glucocorticoid receptor (GR).[4]
- **Activity Against Mutants:** Dysregulation in AR signaling can lead to resistance to standard treatments for prostate cancer.[4] ARV-110 has been shown to effectively degrade clinically relevant mutant AR proteins, including those that confer resistance to therapies like enzalutamide.[3][4] It has demonstrated efficacy in enzalutamide-resistant models.[3][4]

Conclusion

The preclinical data for ARV-110 (bavdegalutamide) demonstrate its potential as a potent and selective androgen receptor degrader. Its ability to effectively degrade both wild-type and mutant forms of the AR, leading to significant anti-tumor activity in various preclinical models, provides a strong rationale for its clinical development in the treatment of prostate cancer, particularly in castration-resistant settings. The data summarized in this guide highlight the promising profile of this first-in-class PROTAC AR degrader.

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- To cite this document: BenchChem. [Technical Guide: Preclinical Profile of the Androgen Receptor Degradation ARV-110 (Bavdegalutamide)]. BenchChem, [2025]. [Online PDF].

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